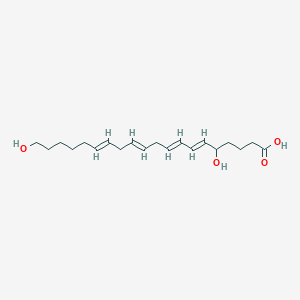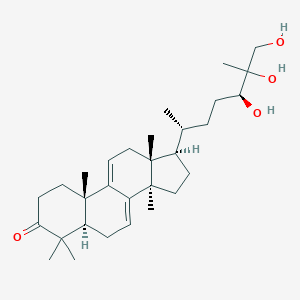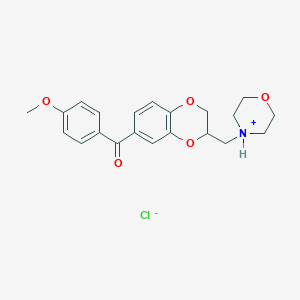
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBMMH hydrochloride and is a derivative of the benzodioxane family. The purpose of
Mecanismo De Acción
The mechanism of action of MBMMH hydrochloride is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a wide range of effects on neuronal function.
Efectos Bioquímicos Y Fisiológicos
MBMMH hydrochloride has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. MBMMH hydrochloride has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBMMH hydrochloride has several advantages for use in lab experiments. This compound is highly potent and has a wide range of biological activities, making it a useful tool for studying various biological processes. However, MBMMH hydrochloride also has several limitations. This compound is highly toxic and must be handled with care. Additionally, the mechanism of action of MBMMH hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MBMMH hydrochloride. One potential area of research is the development of new synthetic methods for this compound, which could lead to the production of more potent and selective derivatives. Additionally, further research is needed to fully understand the mechanism of action of MBMMH hydrochloride and its potential applications in the treatment of various diseases. Finally, the use of MBMMH hydrochloride as a tool in neuroscience research is an area that warrants further investigation, particularly in the context of synaptic transmission and neurotransmitter release.
Métodos De Síntesis
The synthesis of MBMMH hydrochloride involves the reaction of 2-(morpholinomethyl)-1,4-benzodioxane with p-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been widely used in the production of MBMMH hydrochloride for scientific research purposes.
Aplicaciones Científicas De Investigación
MBMMH hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. MBMMH hydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic transmission.
Propiedades
Número CAS |
100323-45-3 |
|---|---|
Nombre del producto |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride |
Fórmula molecular |
C21H24ClNO5 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone;chloride |
InChI |
InChI=1S/C21H23NO5.ClH/c1-24-17-5-2-15(3-6-17)21(23)16-4-7-19-20(12-16)27-18(14-26-19)13-22-8-10-25-11-9-22;/h2-7,12,18H,8-11,13-14H2,1H3;1H |
Clave InChI |
BTJXBTQDLNKKHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
Sinónimos |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



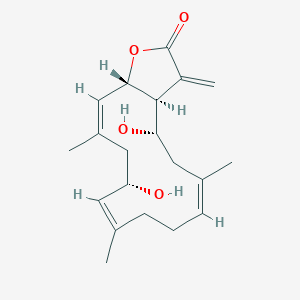
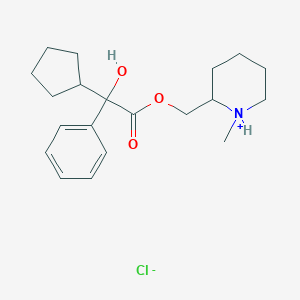
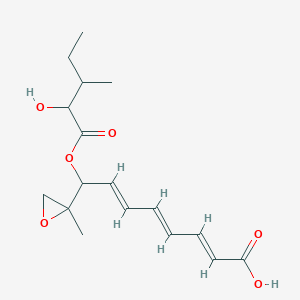
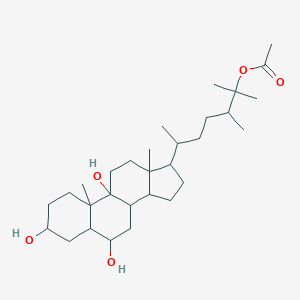
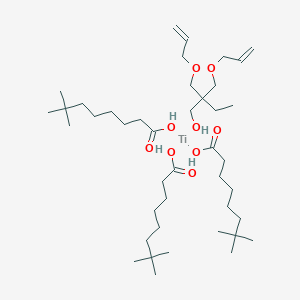
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
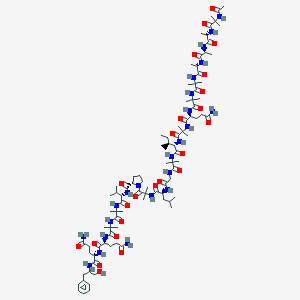
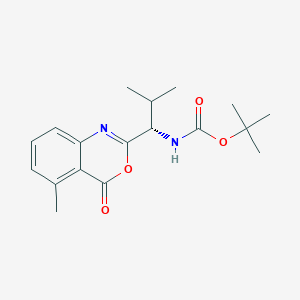
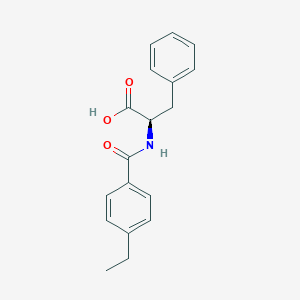
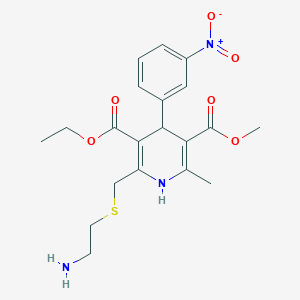
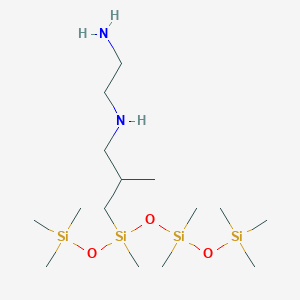
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
